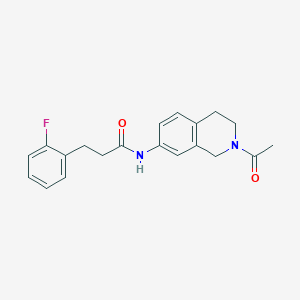

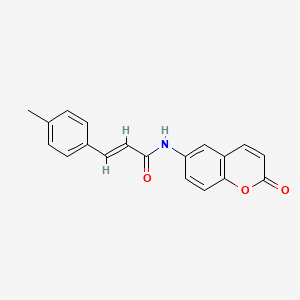

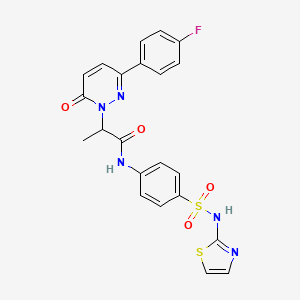

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves reacting 3-chloro-N-(aryl) propanamides with 1,2,3,4-tetrahydroisoquinoline in acetonitrile, leading to a series of compounds characterized by elemental analysis and spectral data. This method showcases the versatility in modifying the tetrahydroisoquinoline core for various applications, including potential HIV-1 reverse transcriptase inhibitors (Murugesan, Ganguly, & Maga, 2010).

Molecular Structure Analysis

Crystallography and molecular modeling studies provide insights into the structure-activity relationships of tetrahydroisoquinoline derivatives. The single crystal structure of a potent compound in a similar class was reported, offering a foundation for understanding the molecular conformation and its implications on biological activity (Gao, Kong, Clearfield, & Zheng, 2006).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives participate in various chemical reactions, contributing to their versatile pharmacological profiles. For example, reactions between tryptamine and flurbiprofen under specific conditions produce compounds with fragments similar to Brequinar, indicating the compound's potential in therapeutic applications (Manolov, Ivanov, & Bojilov, 2020).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. X-ray diffraction studies, for example, have elucidated the crystal structures of these compounds, providing valuable information for the optimization of their physical properties (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of tetrahydroisoquinoline derivatives. Studies on the synthesis and characterization of novel derivatives reveal their potential as antimicrobial, anti-inflammatory, and psychotropic agents, highlighting the importance of chemical modifications in enhancing biological activity (Zablotskaya et al., 2013).

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Research has shown the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines. A specific compound, 4u, demonstrated the ability to arrest HeLa cells in S and G2 stages and induce apoptosis, confirmed by various staining methods and flow cytometry (Fang et al., 2016).

PET AMPA Receptor Ligands

New carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed and synthesized as potential positron emission tomography AMPA receptor ligands to image brain diseases (Gao et al., 2006).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

A novel series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their HIV-1 RT inhibitory activity. Among these, certain compounds were identified as significant inhibitors of HIV-1 reverse transcriptase (Murugesan et al., 2010).

Antibacterial Agents

A study described the synthesis of novel antibacterial compounds with potent activities against both Gram-positive and Gram-negative bacteria. One compound, in particular, showed significant potency against clinical isolates, surpassing that of known antibiotics like trovafloxacin (Kuramoto et al., 2003).

Fluorescence Studies for Biological Applications

N-aryl-2-aminoquinolines were synthesized and their fluorescence behavior was investigated. The study found that fluorescence quantum yield was influenced by substituent groups and solvent interactions, contributing to potential biological applications (Hisham et al., 2019).

Antimicrobial, Anti-inflammatory, and Psychotropic Activities

A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed notable sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest potential applications in various therapeutic areas (Zablotskaya et al., 2013).

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-14(24)23-11-10-15-6-8-18(12-17(15)13-23)22-20(25)9-7-16-4-2-3-5-19(16)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKDJLOLPRFGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-fluorophenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)